molecular formula C13H17N3O2 B14396196 3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide CAS No. 89645-67-0

3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B14396196
CAS No.: 89645-67-0
M. Wt: 247.29 g/mol
InChI Key: IQOARKIAMYPBHG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a 2-oxoimidazolidine ring substituted with dimethyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The dimethyl and methylphenyl groups are introduced through substitution reactions. This can be achieved by reacting the imidazolidine ring with suitable alkylating agents in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the substituted imidazolidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

    Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction may produce reduced imidazolidine compounds.

Scientific Research Applications

3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Altering Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide
  • 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide

Uniqueness

3,4-Dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89645-67-0

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3,4-dimethyl-N-(2-methylphenyl)-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C13H17N3O2/c1-9-6-4-5-7-11(9)14-12(17)16-8-10(2)15(3)13(16)18/h4-7,10H,8H2,1-3H3,(H,14,17)

InChI Key

IQOARKIAMYPBHG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1C)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

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